
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol, also known as L-homoserine lactone, is a small molecule that plays a crucial role in bacterial communication, also known as quorum sensing. Quorum sensing is a process by which bacteria communicate with each other to coordinate their behavior and regulate gene expression. L-homoserine lactone is synthesized by various bacterial species and is involved in a wide range of biological processes, including biofilm formation, virulence, and antibiotic resistance.
Wirkmechanismus
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone acts as a signaling molecule in bacterial communication. It binds to specific receptors on the surface of bacterial cells and triggers a signal transduction pathway, which results in the regulation of gene expression. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is involved in the regulation of various biological processes, including biofilm formation, virulence, and antibiotic resistance.
Biochemical and Physiological Effects
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone has various biochemical and physiological effects on bacterial cells. It regulates the expression of various genes, including those involved in biofilm formation, virulence, and antibiotic resistance. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone also affects the growth and survival of bacterial cells. Furthermore, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone plays a crucial role in the interaction between bacteria and their environment.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is a useful tool for studying bacterial communication and quorum sensing. It is easy to synthesize and is readily available. However, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone has some limitations for lab experiments. It is unstable and can degrade quickly, which can affect the accuracy of the results. Furthermore, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can be toxic to bacterial cells at high concentrations.
Zukünftige Richtungen
There are various future directions for the study of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone. One direction is the development of novel antibacterial agents and vaccines that target bacterial communication and quorum sensing. Another direction is the use of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone in the production of various bioproducts, including biosensors, biocatalysts, and biofuels. Furthermore, the study of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can provide insights into the regulation of gene expression and the interaction between bacteria and their environment.
Conclusion
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is a small molecule that plays a crucial role in bacterial communication and quorum sensing. It is synthesized by various bacterial species and is involved in a wide range of biological processes, including biofilm formation, virulence, and antibiotic resistance. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is a useful tool for studying bacterial communication and quorum sensing and has various scientific research applications. The study of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can provide insights into the regulation of gene expression and the interaction between bacteria and their environment.
Synthesemethoden
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can be synthesized by various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of homoserine with lactone, which results in the formation of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone. Enzymatic synthesis involves the use of enzymes, such as lactonase and acylase, to catalyze the reaction between homoserine and acyl-acyl carrier protein (ACP) intermediate, which results in the formation of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone has been extensively studied in the field of microbiology and biotechnology. It is used as a tool to study bacterial communication and quorum sensing. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is also used in the development of novel antibacterial agents and vaccines. Furthermore, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is used in the production of various bioproducts, including biosensors, biocatalysts, and biofuels.
Eigenschaften
IUPAC Name |
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

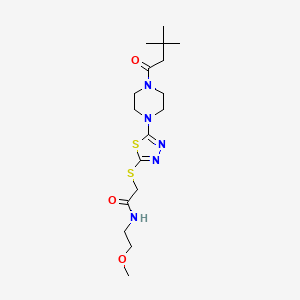
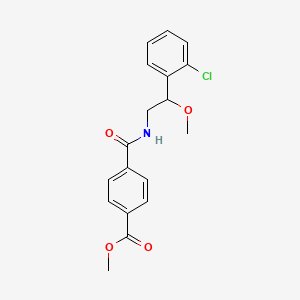
![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)


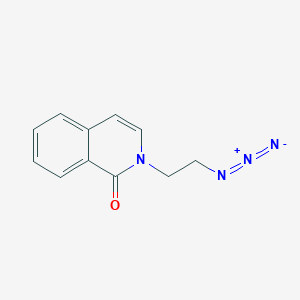
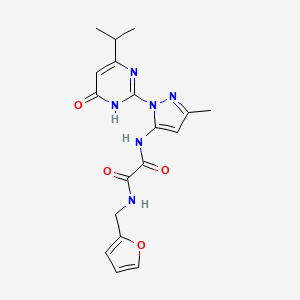
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)
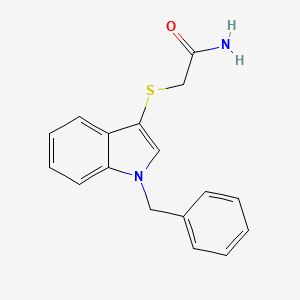
![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)
![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)


![N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B2708139.png)